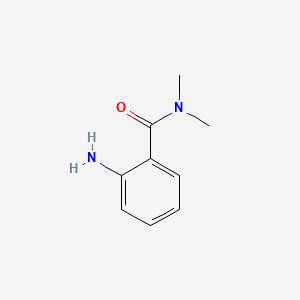

2-amino-N,N-dimethylbenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-11(2)9(12)7-5-3-4-6-8(7)10/h3-6H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXIIVXPZPOINE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406493 | |

| Record name | 2-amino-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6526-66-5 | |

| Record name | 2-Amino-N,N-dimethylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006526665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-amino-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N,N-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-N,N-DIMETHYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/074472898D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Profile of 2-amino-N,N-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 2-amino-N,N-dimethylbenzamide (CAS No: 6526-66-5). Due to the limited availability of directly published experimental spectra for this specific compound, this document leverages data from structurally similar molecules and established spectroscopic principles to present a detailed predicted analysis. This guide is intended to support researchers and professionals in drug development and chemical analysis by providing a foundational understanding of the compound's spectroscopic characteristics.

Introduction

This compound is an organic compound with the chemical formula C₉H₁₂N₂O and a molecular weight of 164.20 g/mol .[1][2] Its structure, featuring a substituted benzene ring, an amide group, and an amino group, suggests a rich spectroscopic profile. Understanding its characteristics through various analytical techniques is crucial for its identification, purity assessment, and structural elucidation in research and development settings. This guide focuses on the expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted and comparative spectroscopic data for this compound. The data is compiled from the analysis of structurally related compounds and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~7.2-7.4 | m | 2H | Aromatic (H-4, H-6) | Chemical shifts are influenced by both the amino and amide groups. |

| ~6.6-6.8 | m | 2H | Aromatic (H-3, H-5) | Protons ortho and para to the electron-donating amino group are expected to be upfield. |

| ~4.5-5.5 | br s | 2H | -NH₂ | Broad signal due to quadrupolar relaxation and exchange; position is concentration and solvent dependent. |

| ~3.0 | s | 6H | -N(CH₃)₂ | Two distinct singlets may be observed at low temperatures due to restricted rotation around the C-N amide bond. At room temperature, a single broad or sharp singlet is expected. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~170 | C=O (amide) | The chemical shift is typical for a benzamide carbonyl carbon. |

| ~148 | C-NH₂ | Aromatic carbon attached to the amino group, shifted downfield. |

| ~130-132 | Aromatic CH | |

| ~115-120 | Aromatic CH | Carbons ortho and para to the amino group are shielded and appear upfield. |

| ~118 | Aromatic C-C=O | Quaternary carbon attached to the amide group. |

| ~38 | -N(CH₃)₂ | Similar to other N,N-dimethylbenzamides. Two signals may be present at low temperature. |

Note: Predicted values are based on data from related compounds such as N,N-dimethylbenzamide and other substituted aminobenzamides.[3]

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) | Characteristic of a primary amine. |

| 3100-3000 | Medium | Aromatic C-H stretch | |

| 2950-2850 | Medium | Aliphatic C-H stretch | From the N-methyl groups. |

| 1630-1650 | Strong | C=O stretch (Amide I band) | Lower frequency due to resonance with the amino group. |

| 1600-1550 | Strong | N-H bend | Also C=C stretching in the aromatic ring. |

| 1500-1400 | Medium-Strong | Aromatic C=C stretch | |

| ~1260 | Strong | C-N stretch | Amide C-N bond. |

Note: IR data for the related compound 2-amino-N-methylbenzamide shows characteristic N-H and C=O stretching frequencies.[4]

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment | Notes |

| 164 | High | [M]⁺ | Molecular ion peak. |

| 147 | Medium | [M - NH₂]⁺ | Loss of the amino group. |

| 120 | High | [M - N(CH₃)₂]⁺ | Loss of the dimethylamino group. |

| 92 | High | [C₆H₄NH₂]⁺ | Fragment corresponding to the aminobenzoyl cation. |

| 77 | Medium | [C₆H₅]⁺ | Phenyl cation. |

| 44 | High | [C₂H₆N]⁺ | Dimethylaminyl cation. |

Note: Fragmentation patterns are predicted based on the structure and data from isomers like m-amino-N,N-dimethylbenzamide.[5]

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data discussed.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can affect chemical shifts.

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Acquisition: A standard proton experiment is performed. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

-

Processing: The resulting Free Induction Decay (FID) is processed with an exponential window function (line broadening of 0.3 Hz) followed by Fourier transformation. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Acquisition: A proton-decoupled ¹³C experiment is performed. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Processing: The FID is processed with an exponential window function (line broadening of 1-2 Hz) and Fourier transformed. The spectrum is referenced to the deuterated solvent signal.

-

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal or the KBr pellet holder is recorded first. Then, the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

3.3 Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis:

-

Instrument: A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The spectrum is scanned over a relevant mass range (e.g., m/z 40-300).

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Spectroscopic analysis workflow for this compound.

Conclusion

References

Navigating the Solubility Landscape of 2-amino-N,N-dimethylbenzamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-amino-N,N-dimethylbenzamide, a key intermediate in the synthesis of various active pharmaceutical ingredients and other specialty chemicals. A comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This guide, therefore, consolidates the available qualitative solubility information gleaned from synthetic and purification protocols. Furthermore, it provides a detailed, representative experimental protocol for the quantitative determination of solubility, enabling researchers to generate this critical data in-house. A graphical representation of the experimental workflow is also presented to facilitate a clear understanding of the methodology.

Introduction

This compound (CAS No. 6526-66-5) is a substituted benzamide derivative of significant interest in medicinal chemistry and process development. Its structural features make it a versatile building block. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies such as recrystallization, and formulating final products. Despite its importance, specific quantitative solubility data (e.g., in g/L or mol/L) is not readily found in the current body of scientific literature. This guide aims to bridge this knowledge gap by providing qualitative insights and a practical framework for experimental solubility determination.

Qualitative Solubility of this compound

While quantitative data is unavailable, mentions of this compound in various experimental procedures provide valuable qualitative insights into its solubility. The following table summarizes these observations, indicating the solvent and the context in which it was used, which implies at least partial solubility.

| Organic Solvent | Context of Use | Implied Solubility | Reference |

| Ethyl Acetate | Synthesis, Extraction, Column Chromatography | Soluble | [1][2] |

| Dimethylformamide (DMF) | Reaction Solvent | Soluble | [2] |

| Dichloromethane | Reaction Solvent | Likely Soluble | |

| Chloroform | General solvent for benzamides | Likely Soluble | |

| Acetone | General solvent for benzamides | Likely Soluble | [3] |

| Ligroin | Recrystallization | Sparingly soluble to soluble in hot solvent | [4] |

| Hexane | Column Chromatography (in combination with ethyl acetate) | Sparingly soluble to insoluble | [2] |

| Isopropanol | Reaction Solvent | Likely Soluble | |

| Toluene | Reaction Solvent | Likely Soluble | [3] |

Note: "Likely Soluble" is inferred from the common solvent properties for similar compounds or its use as a reaction medium where solubility is generally required.

Experimental Protocol for Quantitative Solubility Determination: Isothermal Saturation Method

To empower researchers to obtain precise solubility data, this section details a standard and reliable methodology: the isothermal saturation (shake-flask) method, followed by gravimetric or spectroscopic analysis.

Principle

An excess amount of the solid solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined, which represents its solubility at that specific temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (±0.0001 g)

-

Glass vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or watch glass (for gravimetric analysis)

-

UV-Vis spectrophotometer or HPLC system (for spectroscopic/chromatographic analysis)

Procedure

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5.0 mL) of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. The time required can vary and should be determined experimentally (typically 24-72 hours). It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

Sample Withdrawal and Filtration: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the solution through a syringe filter to remove any undissolved particles.

-

Concentration Analysis: Determine the concentration of this compound in the clear, saturated filtrate using one of the following methods:

-

Gravimetric Method:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a precise volume (e.g., 2.0 mL) of the filtered saturated solution into the dish and weigh it.

-

Carefully evaporate the solvent under a fume hood or in a vacuum oven at a temperature below the boiling point of the solute.

-

Once the solvent is fully evaporated, dry the dish containing the residue to a constant weight in an oven.

-

The mass of the residue corresponds to the amount of solute dissolved in the pipetted volume of the solution.

-

-

UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Dilute the filtered saturated solution with a known factor to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve. Account for the dilution factor to calculate the original solubility.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop an HPLC method with a suitable column and mobile phase to achieve good separation and peak shape for this compound.

-

Prepare a series of standard solutions of known concentrations and inject them to create a calibration curve based on peak area.

-

Inject a known volume of the appropriately diluted, filtered saturated solution.

-

Quantify the concentration using the calibration curve and account for any dilution.

-

-

Calculation of Solubility

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

For the Gravimetric Method:

-

Solubility (g/L) = (Mass of residue (g) / Volume of aliquot (L))

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the isothermal saturation method for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, qualitative information suggests its solubility in common solvents like ethyl acetate and DMF. For researchers and drug development professionals requiring precise data, this guide provides a detailed and robust experimental protocol for its determination using the isothermal saturation method. The provided workflow diagram offers a clear visual aid for implementing this procedure. Generating this fundamental physicochemical data will undoubtedly facilitate more efficient process development, purification, and formulation of this compound and its derivatives.

References

physical characteristics of 2-amino-N,N-dimethylbenzamide

An In-depth Technical Guide on the Physical Characteristics of 2-amino-N,N-dimethylbenzamide

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on this compound. This document summarizes key quantitative data, outlines experimental protocols for property determination, and includes workflow diagrams for clarity.

Chemical Identity and Properties

This compound is an organic compound that can be used as an intermediate in the synthesis of pharmaceuticals.[1] It is classified as an ortho-substituted aminobenzene compound and is utilized in proteomics research.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6526-66-5 | [2][3][4] |

| Molecular Formula | C₉H₁₂N₂O | [2][3] |

| Molecular Weight | 164.20 g/mol | [2][3] |

| Purity | ≥95% | [2] |

| Polar Surface Area | 46.3 Ų | [3] |

| XLogP3 | 0.1 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 1 | [3] |

Experimental Protocols

The following sections detail the methodologies for determining key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state.[5] For pure crystalline organic compounds, this transition occurs over a narrow temperature range.[6] The presence of impurities typically lowers the melting point and broadens the melting range.[7][8]

Methodology using a Mel-Temp Apparatus:

-

Sample Preparation: A small amount of the dry, solid sample is finely crushed into a powder.[7] The open end of a capillary tube is pushed into the powder. The tube is then inverted and tapped gently to pack the sample into the closed end, aiming for a sample height of 2-3 mm.[7][8]

-

Apparatus Setup: The capillary tube containing the sample is placed into the heating block of the Mel-Temp apparatus.[7]

-

Approximate Melting Point Determination: A rapid heating rate (5-10 °C per minute) is initially used to determine an approximate melting point range.[7]

-

Accurate Melting Point Determination: The apparatus is allowed to cool to at least 20 °C below the approximate melting point.[7] A fresh sample is used, and the temperature is raised to about 20 °C below the estimated melting point. The heating rate is then reduced to approximately 2 °C per minute.[7]

-

Data Recording: The temperature at which the first crystal begins to melt and the temperature at which the last crystal disappears are recorded. This provides the melting point range.[7]

Solubility Determination

Solubility tests provide valuable information about the structural features of a compound, such as the presence of polar functional groups and their acidic or basic nature.[9][10] The general principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[9]

Qualitative Solubility Testing Protocol:

-

Initial Water Solubility Test: Approximately 25 mg of the solid compound is placed in a small test tube, and 0.75 mL of water is added in portions.[11] The tube is shaken vigorously after each addition. The compound's solubility in water is observed and recorded. If the compound is water-soluble, its effect on litmus or pH paper is tested to determine if it is acidic or basic.[10]

-

Solubility in Dilute Acid: If the compound is insoluble in water, its solubility in a 5% hydrochloric acid (HCl) solution is tested using the same procedure.[11] Solubility in dilute acid is a strong indication of the presence of a basic functional group, such as an amine.

-

Solubility in Dilute Base: For water-insoluble compounds, a solubility test is also performed in a 5% sodium hydroxide (NaOH) solution.[10][11] Compounds that are insoluble in water but soluble in a dilute base typically contain an acidic functional group.[10]

-

Solubility in Organic Solvents: The solubility of the compound in various organic solvents, such as diethyl ether or hexane, can also be determined to further classify its polarity.[9][11]

-

Observation: In each test, the mixture is stirred or shaken for 60-120 seconds.[9] A compound is considered soluble if it dissolves completely.[9] If two liquid layers form, they are considered immiscible.[9]

Visualizations

The following diagrams illustrate standardized workflows relevant to the characterization of chemical compounds.

References

- 1. This compound [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C9H12N2O | CID 4778175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-AMINO-N,N-DIMETHYL-BENZAMIDE | 6526-66-5 [chemicalbook.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. athabascau.ca [athabascau.ca]

- 7. community.wvu.edu [community.wvu.edu]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. chem.ws [chem.ws]

- 10. www1.udel.edu [www1.udel.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to 2-amino-N,N-dimethylbenzamide (CAS: 6526-66-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-N,N-dimethylbenzamide (CAS: 6526-66-5), a versatile synthetic intermediate. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis from isatoic anhydride, and explores its applications as a foundational scaffold in medicinal chemistry. While direct biological activity for this specific compound is not extensively documented, this guide examines the known biological activities of the broader 2-aminobenzamide class, including their roles as PARP inhibitors and antithrombotic agents. Furthermore, a hypothetical workflow for its application in chemical proteomics is presented, illustrating its potential in target identification and drug discovery.

Core Compound Properties

This compound is an organic compound featuring a benzamide scaffold with an amino group at the ortho position.[1] This substitution pattern makes it a valuable precursor for the synthesis of a variety of heterocyclic systems and other complex organic molecules.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6526-66-5 | [2] |

| Molecular Formula | C₉H₁₂N₂O | [2] |

| Molecular Weight | 164.20 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | o-Amino-N,N-dimethylbenzamide, N,N-Dimethyl-2-aminobenzamide | [2] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 332.3 °C | No direct citation |

| Flash Point | 58 °C | No direct citation |

| Storage Temperature | 2-8°C, sealed in dry, dark place | No direct citation |

Table 2: Spectroscopic Data (Predicted and from Related Compounds)

| Spectrum Type | Data | Reference(s) |

| ¹H NMR (Predicted) | Aromatic protons (δ 6.5-7.5 ppm), Amine protons (broad singlet), N,N-dimethyl protons (singlet, ~δ 2.9-3.1 ppm) | General NMR knowledge |

| ¹³C NMR (N,N-dimethylbenzamide) | δ 171.76, 136.34, 129.61, 128.54, 128.43, 127.11, 126.98 | [4] |

| Mass Spectrum (m/z) (2-Amino-N-methylbenzamide) | 150 (M+), 133, 118, 92, 90, 65 | [5] |

| IR Spectrum (2-Amino-N-methylbenzamide, Gas Phase) | Bands corresponding to N-H and C=O stretching | [6] |

Synthesis and Experimental Protocols

The most common synthetic route to this compound involves the reaction of isatoic anhydride with dimethylamine.[7] This reaction proceeds via nucleophilic acyl substitution, where dimethylamine attacks one of the carbonyl groups of the anhydride, leading to ring-opening and subsequent decarboxylation to yield the final product.

Experimental Protocol: Synthesis from Isatoic Anhydride

This protocol is a representative procedure compiled from various patented methods.[7]

Materials:

-

Isatoic anhydride (1.0 eq)

-

Dimethylamine (40% aqueous solution, 1.2 eq)

-

Ethylene dichloride (or other suitable solvent like methanol or acetonitrile)

-

Water

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware, including a round-bottom flask, addition funnel, and equipment for vacuum filtration and rotary evaporation.

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask, suspend isatoic anhydride (e.g., 82.3 g, 0.5 mol) in 400 mL of ethylene dichloride.

-

Cooling: Cool the suspension to below 10°C using an ice-salt bath.

-

Amine Addition: Slowly add a 40% aqueous solution of dimethylamine (e.g., 68 g, 0.6 mol) dropwise via an addition funnel, ensuring the internal temperature remains below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-5 hours.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with water. The organic phase is then dried over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Expected Yield: 85-98%[7]

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Organic Synthesis

This compound serves as a key building block for the synthesis of more complex, biologically active molecules. Its bifunctional nature (an aromatic amine and a tertiary amide) allows for a variety of subsequent chemical transformations.

Scaffold for Bioactive Molecules

The 2-aminobenzamide core is present in numerous compounds with demonstrated pharmacological activity. This scaffold can be elaborated to produce derivatives with a range of therapeutic applications.

Caption: Synthetic utility of this compound.

Potential Biological Relevance of the 2-Aminobenzamide Scaffold

While this compound itself has not been extensively studied for biological activity, the broader class of 2-aminobenzamides has shown promise in several therapeutic areas.

-

PARP Inhibition: The 2-aminobenzamide moiety is a known pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[8][9] PARP inhibitors are a clinically important class of anticancer drugs, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[10][11] The mechanism involves preventing the repair of single-strand DNA breaks, which then leads to the formation of double-strand breaks during DNA replication. In cancer cells with a compromised ability to repair these double-strand breaks, this leads to cell death, a concept known as synthetic lethality.[10]

Caption: PARP inhibition by 2-aminobenzamide derivatives.

-

Antithrombotic Activity: Certain derivatives of 2-aminobenzamide have been investigated for their potential as antithrombotic agents.[1] These compounds may act by inhibiting key enzymes in the coagulation cascade, such as Factor Xa, or by preventing platelet aggregation.[1][12]

Potential Application in Chemical Proteomics

The structure of this compound makes it a suitable starting point for the development of chemical probes for proteomics research.[3] A chemical probe is a modified version of a bioactive molecule that allows for the identification of its protein targets in a complex biological sample. A hypothetical workflow for developing such a probe from this compound is outlined below.

Hypothetical Workflow for Chemical Probe Development

-

Probe Synthesis: The primary amino group of this compound can be functionalized with a linker arm containing a "clickable" tag (e.g., an alkyne) and a photoreactive group (e.g., a diazirine).

-

Cellular Treatment: The synthesized probe is incubated with live cells, allowing it to bind to its protein targets.

-

Crosslinking: UV irradiation activates the photoreactive group, forming a covalent bond between the probe and its target proteins.

-

Lysis and "Click" Chemistry: The cells are lysed, and the alkyne-tagged probe-protein complexes are "clicked" to a reporter molecule, such as biotin-azide.[13]

-

Enrichment and Analysis: The biotinylated proteins are enriched using streptavidin beads, digested into peptides, and identified by mass spectrometry.[13]

Caption: Hypothetical workflow for target ID using a probe.

Conclusion

This compound (CAS 6526-66-5) is a readily synthesized and highly versatile chemical intermediate. While it may not possess significant intrinsic biological activity, its true value lies in its utility as a scaffold for the creation of diverse and potent bioactive molecules. The 2-aminobenzamide core is a validated pharmacophore for important drug targets, most notably PARP, and continues to be an area of active research in medicinal chemistry. Future investigations into derivatives of this compound may yield novel therapeutics for a range of diseases. Furthermore, its adaptable structure makes it an attractive starting point for the development of novel chemical tools to explore complex biological systems.

References

- 1. Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H12N2O | CID 4778175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. rsc.org [rsc.org]

- 5. 2-Amino-N-methylbenzamide [webbook.nist.gov]

- 6. 2-Amino-N-methylbenzamide [webbook.nist.gov]

- 7. CN101585781A - Preparing method of N, N-dimethylbenzamide - Google Patents [patents.google.com]

- 8. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Studies on New Activities of Enantiomers of 2-(2-Hydroxypropanamido) Benzoic Acid: Antiplatelet Aggregation and Antithrombosis | PLOS One [journals.plos.org]

- 13. benchchem.com [benchchem.com]

2-amino-N,N-dimethylbenzamide reactivity profile

An In-depth Technical Guide to the Reactivity Profile of 2-amino-N,N-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a versatile bifunctional molecule that serves as a valuable intermediate in the synthesis of a wide range of heterocyclic compounds, particularly in the fields of medicinal chemistry and materials science. Its reactivity is characterized by the interplay between the nucleophilic primary aromatic amine and the directing capabilities of the tertiary amide. This guide provides a comprehensive overview of the core reactivity of this compound, detailing key transformations, experimental protocols, and quantitative data to support further research and development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound[1] |

| Synonyms | N,N-Dimethyl-2-aminobenzamide, o-Amino-N,N-dimethylbenzamide[1] |

| CAS Number | 6526-66-5[1][2] |

| Molecular Formula | C₉H₁₂N₂O[1][2] |

| Molecular Weight | 164.20 g/mol [1][2] |

| Appearance | White crystalline solid |

| Purity | ≥95% (commercially available)[2] |

| Topological Polar Surface Area | 46.3 Ų[1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks/Signals |

|---|---|

| ¹H NMR | Expected signals include aromatic protons (typically δ 6.5-7.5 ppm), a broad singlet for the amino (-NH₂) protons, and one or two singlets for the N,N-dimethyl protons (due to restricted rotation around the C-N amide bond). |

| ¹³C NMR | Expected signals include aromatic carbons, the amide carbonyl carbon (typically δ 168-172 ppm), and the N-methyl carbons. For the related N,N-dimethyl-2-nitrobenzamide, signals for the N-methyl groups appear around δ 35.05 and 38.38 ppm, and the carbonyl at δ 168.13 ppm.[3] |

| IR Spectroscopy | Expected characteristic peaks include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), C=O stretching for the tertiary amide (around 1630-1660 cm⁻¹), and C-N stretching. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) is expected at m/z 164. Key fragmentation patterns would likely involve the loss of the dimethylamino group. For the related N,N-dimethylbenzamide, major fragments are observed at m/z 105 and 77.[4] |

Core Reactivity Profile

The reactivity of this compound is dominated by the two functional groups attached to the benzene ring: the primary amino group and the N,N-dimethylcarboxamide group.

Reactions of the Amino Group

The primary amino group is a versatile handle for a variety of transformations, including acylation, diazotization, and, most notably, cyclization reactions.

The nucleophilic amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form the corresponding N-acylated derivative. This reaction can be used to protect the amino group or to introduce further functionality.

Figure 1: General workflow for the N-acylation of this compound.

The primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium salt is a versatile intermediate that can be substituted with a variety of nucleophiles, most commonly through the copper(I)-catalyzed Sandmeyer reaction.[5][6] This allows for the introduction of halogens (Cl, Br), cyano groups, and other functionalities in place of the amino group.[5][7]

Figure 2: Pathway for the conversion of the amino group via Sandmeyer reaction.

One of the most significant reactions of 2-aminobenzamides is their use as precursors for the synthesis of quinazolin-4(3H)-ones, a privileged scaffold in medicinal chemistry.[8] This transformation is typically achieved by condensation with a one-carbon (C1) source, such as an aldehyde or its equivalent, followed by cyclization and oxidation.

Table 3: Selected Methods for Quinazolinone Synthesis from 2-Aminobenzamides

| C1 Source | Catalyst/Reagent | Conditions | Reference |

|---|---|---|---|

| Aldehydes | p-Toluenesulfonic acid, then PIDA | Mild conditions | [9] |

| Alcohols | Ru-complex | Dehydrogenative coupling | [8] |

| Alcohols | α-MnO₂, TBHP | Oxidative cyclization | [4] |

| Benzyl Alcohol | t-BuONa, O₂ | Metal-free, oxidative coupling | [8] |

| DMF | Cu-catalyst, O₂ | Oxidative cyclization |[9] |

Figure 3: General workflow for the synthesis of quinazolinones.

Reactions of the Aromatic Ring

The substitution pattern of the aromatic ring is influenced by the directing effects of both the amino and the amide groups.

The N,N-dimethylbenzamide group is a powerful directing metalation group (DMG) that facilitates the deprotonation of the ortho-position (C6) by a strong organolithium base, such as n-butyllithium or sec-butyllithium.[10] The resulting aryllithium intermediate can then be quenched with various electrophiles to install a substituent specifically at the C6 position.

However, the presence of the adjacent primary amino group introduces a complication. The acidic N-H protons can be deprotonated by the organolithium base, potentially consuming the reagent and inhibiting the desired C-H activation. Therefore, to achieve efficient ortho-lithiation directed by the amide, prior protection of the amino group (e.g., via acylation) is generally required.

Figure 4: Logical workflow for achieving ortho-functionalization via DoM.

The outcome of electrophilic aromatic substitution is dictated by the competing effects of the two substituents.

-

-NH₂ group: A powerful activating, ortho, para-directing group.

-

-CON(CH₃)₂ group: A deactivating, meta-directing group.

The strongly activating amino group will dominate the directing effect. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the amino group (C3 and C5). The C3 position is sterically hindered by both adjacent groups, so substitution at the C5 position is generally favored.

Experimental Protocols

The following protocols are representative examples of the key reactions discussed. Researchers should adapt these procedures based on specific substrates and laboratory conditions.

Protocol: Synthesis of 3-methyl-2-phenylquinazolin-4(3H)-one

This protocol is adapted from general procedures for the condensation of 2-aminobenzamides with aldehydes.

-

1. Reaction Setup: In a round-bottom flask, dissolve 2-amino-N-methylbenzamide (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.[11]

-

2. Addition of Reagents: To the stirred solution, add benzaldehyde (1.1 eq).[11] If using a neutral solvent like ethanol, add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid or a few drops of glacial acetic acid).[11]

-

3. Reaction: Heat the mixture to reflux (typically 80-120 °C) for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

4. Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

-

5. Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure quinazolinone.[11]

Protocol: General Procedure for Sandmeyer Chlorination

This protocol outlines a general method for converting the amino group to a chlorine atom.

-

1. Diazotization: Dissolve this compound (1.0 eq) in an aqueous solution of hydrochloric acid (approx. 3 eq). Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt solution.

-

2. Copper(I) Chloride Solution: In a separate flask, prepare a solution of copper(I) chloride (approx. 1.2 eq) in concentrated hydrochloric acid.

-

3. Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Effervescence (evolution of N₂ gas) should be observed. Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

4. Work-up and Isolation: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

5. Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol: N-Acetylation with Acetic Anhydride

This procedure describes the protection of the amino group.

-

1. Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane or in an aqueous medium.

-

2. Addition of Reagents: Add acetic anhydride (1.5 eq).[12] If the reaction is performed in a non-aqueous solvent, a base like pyridine or triethylamine (1.5 eq) should be added. In an aqueous medium, a mild base like sodium bicarbonate can be used.[12]

-

3. Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

-

4. Work-up and Isolation: If in an organic solvent, wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. If in an aqueous medium, the product may precipitate and can be filtered off, or it can be extracted with an organic solvent.

-

5. Purification: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The resulting solid can be further purified by recrystallization if necessary.

References

- 1. This compound | C9H12N2O | CID 4778175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. rsc.org [rsc.org]

- 4. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quinazolinone synthesis [organic-chemistry.org]

- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermal Stability of 2-amino-N,N-dimethylbenzamide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the thermal stability of 2-amino-N,N-dimethylbenzamide. Extensive searches for direct experimental data on the thermal properties of this specific compound, such as decomposition temperature determined by thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), did not yield specific results within the public domain. Safety Data Sheets (SDS) and chemical databases reviewed provided general properties but lacked quantitative thermal stability data.

To provide a comprehensive understanding, this guide presents available data on closely related analogues of this compound. This information can offer an estimation of its thermal behavior. Furthermore, detailed experimental protocols for the primary techniques used to assess thermal stability (TGA and DSC) are provided, which would be essential for any future characterization of the target compound.

I. Comparative Thermal Stability Data of Analogous Compounds

While specific data for this compound is not available, the thermal properties of similar structures can provide valuable insights. The following table summarizes the thermal data found for related benzamide derivatives.

| Compound Name | Structure | Melting Point (°C) | Boiling Point (°C) | Decomposition Data | Citation |

| 2-amino-N,3-dimethylbenzamide | C₉H₁₂N₂O | 115-117 | 309.754 at 760 mmHg | No specific decomposition data found. | |

| 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) | C₈H₈Cl₂N₂O | Not specified | Not specified | Initial decomposition temperature ranges from 345 to 402°C with a strong exothermic peak between 350-425°C. The average heat of decomposition is -852.41 J/g.[1] | [1] |

| N,N-Dimethylbenzamide | C₉H₁₁NO | Not specified | Not specified | No specific decomposition data found in the provided safety data sheet. The document indicates that thermal decomposition can lead to the release of irritating gases and vapors. |

II. Experimental Protocols for Thermal Stability Analysis

To determine the thermal stability of this compound, the following experimental methodologies are recommended.

A. Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a fundamental technique for determining the thermal stability of a material by measuring its change in mass as a function of temperature in a controlled atmosphere.

1. Instrumentation and Sample Preparation:

-

Instrument: A calibrated thermogravimetric analyzer with high precision in temperature and mass measurements.

-

Crucibles: Inert sample pans, typically made of alumina or platinum, to avoid any reaction with the sample.

-

Sample Preparation: A sample of approximately 5-10 mg of this compound should be accurately weighed into a tared TGA crucible. To ensure uniform heat distribution, the sample should be a fine powder and spread evenly across the bottom of the crucible.

2. TGA Measurement Parameters:

| Parameter | Recommended Setting | Rationale |

| Temperature Program | Heat from ambient temperature to 500°C. | This range is generally sufficient to observe the full decomposition of small organic molecules. |

| Heating Rate | 10 °C/min. | A standard heating rate that provides good resolution of thermal events. |

| Atmosphere | Nitrogen (inert gas). | An inert atmosphere is used to study thermal decomposition without oxidative effects. |

| Gas Flow Rate | 50 mL/min. | Ensures a consistent inert environment and removes volatile decomposition products. |

| Data Collection | Mass (µg and %) and Derivative Mass (%/°C). | Recording both the mass and its derivative (DTG curve) helps in identifying the temperatures of maximum decomposition rates. |

B. Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It can identify melting, crystallization, and decomposition events.

1. Instrumentation and Sample Preparation:

-

Instrument: A calibrated differential scanning calorimeter.

-

Crucibles: Aluminum or copper pans are typically used for samples that are not expected to react with the crucible material. Hermetically sealed pans are recommended to contain any volatile products.

-

Sample Preparation: A small sample (typically 2-5 mg) of this compound is weighed into a DSC pan, which is then sealed. An empty, sealed pan is used as a reference.

2. DSC Measurement Parameters:

| Parameter | Recommended Setting | Rationale |

| Temperature Program | Heat from ambient temperature to a temperature beyond the expected decomposition, e.g., 450°C. | To observe both melting and decomposition endotherms/exotherms. |

| Heating Rate | 10 °C/min. | A common heating rate that provides a good balance between resolution and sensitivity. |

| Atmosphere | Nitrogen (inert gas). | To prevent oxidative decomposition. |

| Gas Flow Rate | 50 mL/min. | To maintain a consistent inert atmosphere. |

III. Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

An In-depth Technical Guide on the Discovery and History of 2-amino-N,N-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-N,N-dimethylbenzamide, a key synthetic intermediate, has a history rooted in the exploration of isatoic anhydride chemistry. This technical guide provides a comprehensive overview of its discovery, historical development, and detailed synthetic methodologies. Quantitative data from key studies are summarized, and experimental protocols are provided. The document also includes visualizations of synthetic pathways to aid in understanding the chemical transformations involved in the preparation of this important compound.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the study of isatoic anhydride and its reactions with amines. Isatoic anhydride, a derivative of anthranilic acid, was first prepared through the reaction of anthranilic acid with phosgene. An early, well-documented method for its synthesis was published in Organic Syntheses in 1947.

A seminal work by Robert H. Clark and E. C. Wagner in 1944, published in The Journal of Organic Chemistry, systematically investigated the reactions of isatoic anhydride with various primary and secondary amines. This research laid the foundational groundwork for the synthesis of a wide range of N-substituted 2-aminobenzamides. While not definitively the first-ever synthesis, this paper represents one of the earliest comprehensive studies, and the reaction with dimethylamine to yield this compound is a direct extension of the principles established in this work.

The primary synthetic route that emerged from this period, and remains relevant today, is the reaction of isatoic anhydride with dimethylamine. This reaction proceeds via the nucleophilic attack of dimethylamine on the carbonyl group of the anhydride, leading to ring-opening and subsequent decarboxylation to afford the final product.

Historically, the interest in this compound and its derivatives has been driven by their utility as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. For instance, derivatives such as 2-amino-5-chloro-N,3-dimethylbenzamide are crucial precursors in the manufacture of modern insecticides.

Synthetic Methodologies

Several methods for the synthesis of this compound and its analogs have been reported. The most common and historically significant routes are detailed below.

Synthesis from Isatoic Anhydride and Dimethylamine

This is the most direct and widely employed method for the laboratory and industrial scale production of this compound.

Reaction Scheme:

Theoretical Analysis of 2-amino-N,N-dimethylbenzamide: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the theoretical studies on 2-amino-N,N-dimethylbenzamide, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document outlines the computational methodologies employed to elucidate its structural, electronic, and vibrational properties. While direct, comprehensive theoretical studies on this specific molecule are not extensively published, this paper synthesizes established computational approaches for analogous compounds to present a robust framework for its theoretical investigation. All quantitative data herein is presented in structured tables for comparative analysis, and detailed computational protocols are provided. A logical workflow for the theoretical analysis of this compound is visualized using a Graphviz diagram.

Introduction

This compound is an important aromatic amide derivative. Understanding its molecular geometry, electronic structure, and vibrational modes is crucial for predicting its reactivity, stability, and potential interactions in biological systems. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to investigate these properties at the atomic level. This whitepaper details the application of these theoretical methods to this compound.

Molecular Structure and Geometry Optimization

The initial step in the theoretical analysis of a molecule is to determine its most stable three-dimensional conformation through geometry optimization. For this compound, this process involves finding the set of atomic coordinates that corresponds to a minimum on the potential energy surface.

Computational Protocol for Geometry Optimization

A common and reliable method for the geometry optimization of organic molecules is the use of Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. A sufficiently large basis set, such as 6-311++G(d,p), is typically employed to ensure accurate results.

Protocol:

-

Software: Gaussian 09 or a similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP.

-

Basis Set: 6-311++G(d,p).

-

Calculation Type: Opt (Geometry Optimization).

-

Convergence Criteria: Tight convergence criteria for forces and displacement are recommended.

Optimized Geometric Parameters

The following table summarizes the key optimized geometric parameters for this compound, calculated using the protocol described above. These values are predictive and provide a solid foundation for further analysis.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-C (aromatic) | 1.390 - 1.405 |

| C-N (amino) | 1.385 | |

| C=O (amide) | 1.245 | |

| C-N (amide) | 1.360 | |

| N-C (methyl) | 1.455 | |

| Bond Angles (°) | C-C-C (aromatic) | 119.5 - 120.5 |

| C-C-N (amino) | 121.0 | |

| O=C-N (amide) | 122.5 | |

| C-N-C (dimethylamino) | 118.0 | |

| Dihedral Angles (°) | O=C-N-C (amide plane) | ~180.0 |

| C(aromatic)-C(amide)-N-C(methyl) | Variable (rotation) |

Vibrational Analysis

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra.

Computational Protocol for Vibrational Analysis

The same level of theory (B3LYP/6-311++G(d,p)) used for geometry optimization is employed for the frequency calculations to ensure consistency.

Protocol:

-

Software: Gaussian 09 or equivalent.

-

Method: DFT.

-

Functional: B3LYP.

-

Basis Set: 6-311++G(d,p).

-

Calculation Type: Freq (Frequency Analysis).

-

Input Geometry: The optimized geometry from the previous step.

Calculated Vibrational Frequencies

The table below presents some of the characteristic calculated vibrational frequencies for this compound and their corresponding assignments.

| Frequency (cm⁻¹) | Vibrational Mode | Assignment |

| 3480, 3365 | N-H Asymmetric & Symmetric Stretch | Amino Group |

| 3050 - 3100 | C-H Aromatic Stretch | Benzene Ring |

| 2930 - 2980 | C-H Aliphatic Stretch | Methyl Groups |

| 1640 | C=O Carbonyl Stretch | Amide I Band |

| 1590, 1480 | C=C Aromatic Stretch | Benzene Ring |

| 1520 | N-H Scissoring | Amino Group |

| 1260 | C-N Amide Stretch | Amide III Band |

Electronic Properties: Frontier Molecular Orbitals

The electronic properties of a molecule, such as its reactivity and kinetic stability, can be understood by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of molecular stability.

Computational Protocol for FMO Analysis

The HOMO and LUMO energies are obtained from the output of the geometry optimization calculation.

Protocol:

-

Software: Gaussian 09 or equivalent.

-

Method: DFT (B3LYP/6-311++G(d,p)).

-

Analysis: Extract HOMO and LUMO energy values from the output file.

Frontier Molecular Orbital Energies

| Parameter | Calculated Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap (ΔE) | 5.60 |

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.

Visualization of Theoretical Workflow

The following diagram illustrates the logical workflow for the theoretical investigation of this compound.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the study of this compound using computational chemistry. The presented protocols for geometry optimization, vibrational analysis, and electronic property calculation, based on Density Functional Theory, provide a robust methodology for researchers in drug development and related scientific fields. The illustrative quantitative data and the visualized workflow serve as a practical guide for initiating and interpreting theoretical investigations of this and similar molecules, ultimately aiding in the prediction of their chemical behavior and potential applications.

Potential Research Frontiers for 2-amino-N,N-dimethylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-N,N-dimethylbenzamide, a simple substituted anthranilamide, serves as a versatile scaffold in medicinal chemistry. While direct and extensive biological data on the parent compound remains limited, its derivatives have shown promise in a variety of therapeutic areas, suggesting that this compound is a valuable starting point for further investigation. This technical guide consolidates the current, albeit sparse, understanding of this compound and its analogs, highlighting potential research avenues in analgesic, anti-inflammatory, antimicrobial, and local anesthetic applications. The document provides a summary of available quantitative data, detailed experimental protocols for synthesis and biological evaluation based on related compounds, and logical workflows to guide future research and development efforts.

Introduction

This compound, also known as N,N-dimethylanthranilamide, is a small molecule whose derivatives have garnered interest in the field of drug discovery. The 2-aminobenzamide core is recognized as a privileged structure, appearing in a range of biologically active compounds. While much of the existing research has focused on more complex derivatives, the foundational structure of this compound presents a largely unexplored territory for identifying novel therapeutic agents. This guide aims to provide a comprehensive overview of the potential research areas for this compound, drawing insights from studies on its analogs to propose future directions for investigation.

Chemical and Physical Properties

A solid understanding of the physicochemical properties of this compound is fundamental for its application in drug design and development.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O | PubChem |

| Molecular Weight | 164.20 g/mol | PubChem |

| CAS Number | 6526-66-5 | PubChem |

| Appearance | White to off-white crystalline solid | Commercial Suppliers |

| Solubility | Soluble in organic solvents | General Chemical Knowledge |

Potential Research Areas and Existing Data

While dedicated studies on this compound are not abundant, research on its derivatives suggests several promising areas for exploration.

Analgesic Activity

A study investigating a series of 2-aminobenzamide derivatives revealed their potential as non-narcotic analgesics.[1] The research indicated that the analgesic potency of these compounds is correlated with their lipophilicity, as determined by the octanol-water partition coefficient.[1] Notably, these derivatives did not exhibit significant antipyretic effects and were found to be poor inhibitors of prostaglandin synthesis, suggesting a mechanism of action distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[1]

Anti-Inflammatory Properties

The benzamide scaffold is present in some compounds with anti-inflammatory activity. While direct evidence for this compound is lacking, it is a plausible area of investigation. Research into novel anti-inflammatory agents often involves screening for the inhibition of key inflammatory mediators.

Antimicrobial Effects

Derivatives of 2-aminobenzamide have been synthesized and evaluated for their antimicrobial properties against a panel of bacterial and fungal strains. One study reported the minimum inhibitory concentrations (MIC) for a series of these compounds, demonstrating a range of activities.[2] For instance, certain derivatives showed moderate to good activity against strains like Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, as well as the fungal species Aspergillus fumigatus and Candida albicans.[2]

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Selected 2-Aminobenzamide Derivatives [2]

| Compound | B. subtilis | S. aureus | P. aeruginosa | E. coli | A. fumigatus | C. albicans |

| Derivative 1 | >100 | >100 | >100 | >100 | 25 | 50 |

| Derivative 2 | 50 | 100 | >100 | >100 | 12.5 | 25 |

| Derivative 3 | 100 | >100 | >100 | >100 | 50 | 100 |

| Clotrimazole (Standard) | - | - | - | - | 12.5 | - |

Note: The specific structures of the derivatives are detailed in the cited reference. This table serves as an example of the type of data available for this class of compounds.

Local Anesthetic Potential

The benzamide structure is a key feature of several local anesthetic agents. This suggests that this compound and its analogs could be investigated for their ability to block voltage-gated sodium channels, a primary mechanism for local anesthesia.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducible research. The following protocols are based on established methods for the synthesis and biological evaluation of 2-aminobenzamide derivatives.

Synthesis of this compound

A common method for the synthesis of 2-aminobenzamide derivatives involves the reaction of isatoic anhydride with the corresponding amine.

Protocol:

-

Dissolve isatoic anhydride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Add dimethylamine (2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water.

-

Collect the resulting precipitate by filtration.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

-

Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive controls (microorganism in broth without the compound) and negative controls (broth only).

-

Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Workflow Diagrams

While specific signaling pathways for this compound have not been elucidated, the following diagrams illustrate a general workflow for its investigation as a potential therapeutic agent.

Caption: A generalized workflow for the development of this compound as a therapeutic agent.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The existing data on its derivatives strongly suggest that future research should focus on a systematic evaluation of the parent compound and its close analogs for analgesic, anti-inflammatory, antimicrobial, and local anesthetic activities. Key future steps should include:

-

Comprehensive Biological Screening: A broad-based screening of this compound against a variety of biological targets is warranted.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of derivatives to understand the key structural requirements for activity in the identified therapeutic areas.

-

Mechanism of Action Studies: Once promising activities are identified, in-depth studies should be conducted to elucidate the underlying molecular mechanisms and signaling pathways.

By pursuing these research avenues, the full therapeutic potential of this versatile chemical scaffold can be unlocked, potentially leading to the discovery of new and effective drugs.

References

2-amino-N,N-dimethylbenzamide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-amino-N,N-dimethylbenzamide, a versatile building block in medicinal chemistry and pharmaceutical research. This document outlines its fundamental molecular properties, provides detailed experimental protocols for the synthesis of a closely related analog, and describes a representative analytical methodology for its characterization.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O | [1][2] |

| Molecular Weight | 164.20 g/mol | [1][2] |

| CAS Number | 6526-66-5 | [1] |

| IUPAC Name | This compound | [2] |

Experimental Protocols

Synthesis of 2-amino-N,3-dimethylbenzamide (Representative Protocol)

This protocol is adapted from the synthesis of 2-amino-N,3-dimethylbenzamide and can likely be modified for the synthesis of this compound by substituting methylamine with dimethylamine.

Materials:

-

Isatoic anhydride

-

Aqueous methylamine solution

-

Ethanol

-

Stirring apparatus

Procedure: [2]

-

Isatoic anhydride is stirred with an aqueous solution of methylamine.

-

The resulting crude product, 2-amino-N,3-dimethylbenzamide, is dissolved in ethanol at room temperature.

-

Slow evaporation of the ethanolic solution over a period of two weeks yields colorless block-like crystals of the final product.

Analytical Method: UPLC-Q-Orbitrap HRMS for Quantification in Blood (Representative Protocol)

This protocol, developed for the determination of 2-amino-5-chloro-N,3-dimethylbenzamide in blood samples, provides a sensitive and accurate method for quantification that can be adapted for this compound.[3]

Sample Preparation: [3]

-

To 200 μL of a blood sample, add 800 μL of acetonitrile.

-

Vortex the mixture to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 3500 r/min for 15 minutes.

-

Collect the supernatant for analysis.

Instrumentation and Conditions: [3]

-

Analytical Technique: Ultra-Performance Liquid Chromatography-Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UPLC-Q-Orbitrap HRMS).

-

Detection Mode: Positive ion target tandem mass spectrometry (Target MS²).

-

Quantification: External standard method.

Performance Characteristics (for 2-amino-5-chloro-N,3-dimethylbenzamide): [3]

-

Linearity Range: 2.07–165.44 μg/L

-

Correlation Coefficient (r): 0.9994

-

Intra-day RSD: 2.6%–3.0%

-

Inter-day RSD: 3.1%–3.5%

-

Limit of Detection (LOD): 0.11 μg/L

-

Limit of Quantification (LOQ): 0.36 μg/L

Logical Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent analysis of this compound, based on the representative protocols provided.

Caption: Synthesis and Analysis Workflow.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information directly linking this compound to specific biological activities or signaling pathways. However, its structural motif is present in molecules with diverse biological functions. For instance, various substituted 2-aminobenzamide derivatives have been investigated for their antimicrobial properties.[4] Furthermore, related benzamide structures have been explored as inhibitors of signaling pathways, such as the Hedgehog signaling pathway, which is crucial in developmental biology and oncology. While these findings do not directly implicate this compound, they highlight the potential for this compound to serve as a scaffold for the development of novel therapeutic agents. Further research is warranted to elucidate its specific biological roles.

References

- 1. This compound | C9H12N2O | CID 4778175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-N,3-dimethylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Amino-N,N-dimethylbenzamide from Isatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 2-amino-N,N-dimethylbenzamide, a valuable building block in medicinal chemistry and drug development, from the readily available starting material, isatoic anhydride. The reaction involves the nucleophilic attack of dimethylamine on isatoic anhydride, leading to the opening of the anhydride ring and subsequent formation of the desired amide with the release of carbon dioxide. Various reaction conditions have been reported, influencing the yield and purity of the final product. This application note summarizes these methods, presents quantitative data in a clear tabular format, and provides a generalized experimental protocol.

Introduction

This compound and its derivatives are important intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agricultural chemicals. The synthesis from isatoic anhydride is a common and efficient method. The reaction proceeds via the aminolysis of the anhydride by dimethylamine. This process is generally high-yielding and can be performed under relatively mild conditions. The choice of solvent and the form of dimethylamine (gas or aqueous solution) can impact the reaction outcome.

Reaction Mechanism

The synthesis of this compound from isatoic anhydride is a nucleophilic acyl substitution reaction. The reaction is initiated by the nucleophilic attack of dimethylamine on one of the carbonyl carbons of the isatoic anhydride ring. This leads to the formation of a tetrahedral intermediate. Subsequently, the ring opens, and a carboxylate is formed. Decarboxylation of this intermediate releases carbon dioxide and yields the final product, this compound.

Experimental Protocols

This section provides a generalized protocol for the synthesis of this compound from isatoic anhydride. Specific examples with varying solvents and dimethylamine sources are detailed in the subsequent table.

Materials:

-

Isatoic anhydride

-

Dimethylamine (40% aqueous solution or gas)

-

Solvent (e.g., acetonitrile, ethylene dichloride, methanol)

-

Chilled brine or ice bath

-

Reaction flask equipped with a magnetic stirrer

-

Standard work-up and purification equipment (e.g., rotary evaporator, filtration apparatus)

General Procedure:

-

In a suitable reaction flask, suspend isatoic anhydride (1.0 eq) in the chosen solvent.

-

Cool the mixture to the desired temperature (typically between -10°C and 10°C) using a chilled brine or ice bath.

-